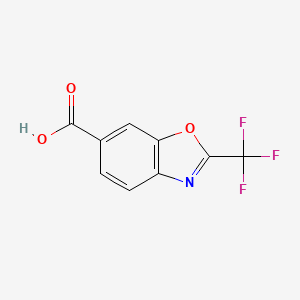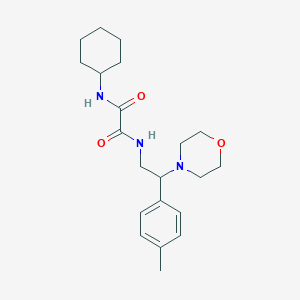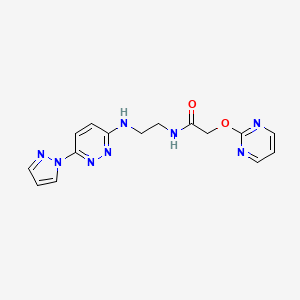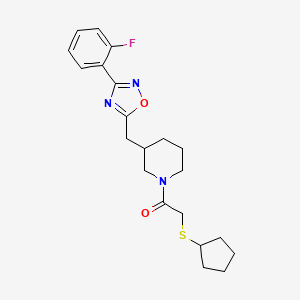![molecular formula C21H22N4O2S B2886357 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one CAS No. 1203319-17-8](/img/structure/B2886357.png)
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research on structurally related compounds emphasizes the importance of synthetic strategies and chemical reactions in generating novel heterocyclic compounds. For instance, the synthesis of heterocyclic compounds like pyrazoles, pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine, and thiazole derivatives from specific starting materials showcases a broad interest in developing new molecules with potential biological and pharmacological activities (Attaby et al., 2006). These synthetic pathways often involve the transformation of functional groups and the formation of new rings, contributing to the diversity of chemical structures available for further study.
Pharmacological Potential
Several related compounds have been evaluated for their pharmacological properties, particularly in the context of pain management and anticancer activities. For example, a series of pyrazoles were identified for their σ1 receptor antagonism, highlighting the process of identifying clinical candidates for the treatment of pain (Díaz et al., 2020). This demonstrates the relevance of structural motifs similar to the one in your query in the development of new therapeutics.
Antimicrobial Activities
Compounds containing thiazole and pyrimidine moieties have been synthesized and evaluated for their antimicrobial activities. The synthesis of these compounds involves various chemical reactions, leading to molecules that are tested against different strains of bacteria and fungi. Some of these synthesized compounds have shown promising antimicrobial properties, suggesting potential applications in addressing infectious diseases (Bhadraiah et al., 2020).
Antitumor and Anticancer Activities
The exploration of heterocyclic compounds for anticancer applications is a significant area of research. Various derivatives have been synthesized and screened for their activity against cancer cell lines, with some compounds exhibiting potent anticancer properties. This research underscores the potential of these molecules in the development of new anticancer agents (Kumar et al., 2013).
Wirkmechanismus
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytical activity . This interaction results in the enhanced cleavage of PARP .
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway. When PARP is inhibited, it leads to the accumulation of DNA strand breaks. This triggers a series of downstream effects, including the enhanced phosphorylation of H2AX, a histone that is involved in the recruitment of DNA repair proteins .
Result of Action
The result of the compound’s action is a decrease in cell viability in human-estrogen-receptor-positive breast cancer cells . The compound exhibited moderate to significant efficacy against these cells, with an IC 50 value of 18 μM for one of the synthesized compounds . Additionally, the compound increased CASPASE 3/7 activity, which is associated with the execution-phase of cell apoptosis or programmed cell death .
Biochemische Analyse
Biochemical Properties
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . The interaction with PARP suggests that this compound may influence cellular responses to DNA damage and repair mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, particularly those involved in apoptosis and cell survival . It can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of PARP, preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins . This inhibition can lead to the accumulation of DNA damage, triggering cell death pathways and altering gene expression profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, affecting its efficacy and cellular impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating cellular pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . These interactions can influence metabolic flux and the levels of metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization affects its activity and the pathways it influences within the cell.
Eigenschaften
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-16(26)17-4-6-19(7-5-17)23-10-12-24(13-11-23)20(27)14-18-15-28-21(22-18)25-8-2-3-9-25/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTVIWAVMCFEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2886275.png)
![(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2886278.png)
![ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate](/img/structure/B2886279.png)
![4-[(4-CHLOROPHENYL)METHOXY]-N-(CYCLOPROPYLMETHYL)-1H-INDOLE-2-CARBOXAMIDE](/img/structure/B2886280.png)

![4'-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B2886283.png)

![2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2886285.png)


![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2886289.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide](/img/structure/B2886291.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886292.png)

